2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a nitrobenzyl group, and a hydrazinylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate typically involves multiple steps. One common method includes the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazine derivative. The final step involves the reaction of this hydrazine derivative with 2-methoxy-4-formylphenyl methyl carbonate under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 2-methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
- 2-methoxy-4-[(E)-({[(4-methylbenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O7S |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] methyl carbonate |
InChI |
InChI=1S/C19H19N3O7S/c1-27-17-9-14(5-8-16(17)29-19(24)28-2)10-20-21-18(23)12-30-11-13-3-6-15(7-4-13)22(25)26/h3-10H,11-12H2,1-2H3,(H,21,23)/b20-10+ |
InChI Key |
CCSHNYUJTFIWJJ-KEBDBYFISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.